2-({5-Methyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(4-phenyl-1,3-thiazol-2-YL)butanamide
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Overview
Description
2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-(4-PHENYL-1,3-THIAZOL-2-YL)BUTANAMIDE is a complex organic compound that belongs to the class of triazinoindole derivatives. . The structure of this compound includes a triazinoindole core, which is fused with a thiazole ring, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-(4-PHENYL-1,3-THIAZOL-2-YL)BUTANAMIDE typically involves multiple steps, starting with the preparation of the triazinoindole core. This can be achieved through the condensation of 5-methylisatins with benzene-1,2-diamine or thiosemicarbazide . The resulting intermediate is then reacted with various reagents to introduce the thiazole ring and other functional groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-(4-PHENYL-1,3-THIAZOL-2-YL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-(4-PHENYL-1,3-THIAZOL-2-YL)BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an iron chelator, which can be useful in cancer therapy.
Medicine: Investigated for its antiproliferative activity against various cancer cell lines.
Mechanism of Action
The mechanism of action of 2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-(4-PHENYL-1,3-THIAZOL-2-YL)BUTANAMIDE involves its interaction with molecular targets such as iron ions. The compound selectively binds to ferrous ions, which can disrupt cellular processes in cancer cells, leading to cell cycle arrest and apoptosis . This mechanism highlights its potential as a therapeutic agent in cancer treatment.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine
- 1,2,4-Triazino[5,6-b]indol-3-ylimino methyl naphthalen-2-ol
- 3-Mercapto-5H-1,2,4-Triazino[5,6-b]Indole-5-Acetic Acid
Uniqueness
Compared to similar compounds, 2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-N~1~-(4-PHENYL-1,3-THIAZOL-2-YL)BUTANAMIDE stands out due to its unique combination of a triazinoindole core and a thiazole ring
Properties
Molecular Formula |
C23H20N6OS2 |
---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C23H20N6OS2/c1-3-18(21(30)26-22-24-16(13-31-22)14-9-5-4-6-10-14)32-23-25-20-19(27-28-23)15-11-7-8-12-17(15)29(20)2/h4-13,18H,3H2,1-2H3,(H,24,26,30) |
InChI Key |
CJHAGLMLLJDWIU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=NC(=CS1)C2=CC=CC=C2)SC3=NC4=C(C5=CC=CC=C5N4C)N=N3 |
Origin of Product |
United States |
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